molecular formula C24H28ClFN2O2 B1675665 1-(2-(4-(4-Fluorobenzoyl)piperidin-1-yl)ethyl)-3,3-dimethylindolin-2-one hydrochloride CAS No. 192927-92-7

1-(2-(4-(4-Fluorobenzoyl)piperidin-1-yl)ethyl)-3,3-dimethylindolin-2-one hydrochloride

Cat. No. B1675665
CAS RN: 192927-92-7
M. Wt: 430.9 g/mol
InChI Key: BOCLFQZPFYNVFD-UHFFFAOYSA-N
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Description

The compound “1-(2-(4-(4-Fluorobenzoyl)piperidin-1-yl)ethyl)-3,3-dimethylindolin-2-one hydrochloride” is a chemical compound with the molecular formula C41H46ClF4N3O3 . It is also known as N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC1(C2=CC=CC=C2N(C1=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C . The compound has a molecular weight of 740.3 g/mol . It has a complex structure with multiple functional groups including a fluorobenzoyl group, a piperidine ring, and an indolin-2-one moiety .

Scientific Research Applications

Metabolite Identification and Excretion Studies

A study by Umehara et al. (2009) focused on the metabolites of a novel "funny" If current channel inhibitor, identifying its metabolites in human urine, plasma, and feces. This research highlights the importance of understanding how similar compounds are metabolized and excreted, which is crucial for drug development and therapeutic applications, especially for treating stable angina and atrial fibrillation Umehara et al., 2009.

Antithrombotic Applications

Hayashi et al. (1998) described the development of a highly potent and orally active fibrinogen receptor antagonist. The study illustrates the potential use of similar compounds in antithrombotic therapy, particularly for acute phase treatment. The research underlines the role of specific structural components in enhancing therapeutic efficacy Hayashi et al., 1998.

Antimicrobial and Antiproliferative Activities

Prasad et al. (2018) synthesized a novel bioactive heterocycle and evaluated its antiproliferative activity. This indicates the potential of structurally similar compounds in the development of new antimicrobial agents or cancer therapeutics, showcasing how specific molecular modifications can lead to significant biological activities Prasad et al., 2018.

Radiopaque Compound Development

Mittelstaedt and Jenkins (1950) worked on derivatives of aromatic hydrocarbons for use as radiopaque compounds, demonstrating applications in diagnostic imaging. Similar compounds could be designed to improve the efficacy and safety of imaging techniques Mittelstaedt & Jenkins, 1950.

Anti-tuberculosis Activity

Odingo et al. (2014) evaluated the 2,4-diaminoquinazoline series for its potential as a lead candidate in tuberculosis drug discovery. The study provides a framework for the systematic examination of compound segments to explore structure-activity relationships, indicating how modifications in similar compounds can enhance their antibacterial potency Odingo et al., 2014.

Mechanism of Action

Target of Action

LY310762, also known as LY-310,762 hydrochloride, LY310762 HCl, or 1-(2-(4-(4-Fluorobenzoyl)piperidin-1-yl)ethyl)-3,3-dimethylindolin-2-one hydrochloride, primarily targets the 5-HT 1D serotonin receptor . The 5-HT 1D serotonin receptor is a subtype of the serotonin receptor, which is a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems .

Mode of Action

LY310762 acts as a potent and selective antagonist for the 5-HT 1D serotonin receptor . An antagonist is a type of ligand or drug that blocks or dampens agonist-mediated responses rather than provoking a biological response itself upon binding to a receptor. In this case, LY310762 binds to the 5-HT 1D serotonin receptor, preventing serotonin from binding and exerting its typical effects .

Biochemical Pathways

The primary biochemical pathway affected by LY310762 is the serotonin signaling pathway. By acting as an antagonist at the 5-HT 1D serotonin receptor, LY310762 can inhibit the normal function of serotonin, a key neurotransmitter involved in a variety of physiological processes such as mood regulation, gastrointestinal motility, and cardiovascular function .

Pharmacokinetics

It is known that the compound is soluble in dmso , suggesting that it may be well-absorbed in the body

Result of Action

The molecular and cellular effects of LY310762’s action primarily involve the inhibition of serotonin signaling. By blocking the 5-HT 1D serotonin receptor, LY310762 can prevent serotonin from exerting its typical effects, leading to changes in various physiological processes that are regulated by serotonin .

properties

IUPAC Name

1-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-3,3-dimethylindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O2.ClH/c1-24(2)20-5-3-4-6-21(20)27(23(24)29)16-15-26-13-11-18(12-14-26)22(28)17-7-9-19(25)10-8-17;/h3-10,18H,11-16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCLFQZPFYNVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474689
Record name 1-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-3,3-dimethylindol-2-one;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

192927-92-7
Record name LY-310762
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192927927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-3,3-dimethylindol-2-one;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-310762
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUX78WM9U2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3,3-Dimethyl-1-(2-hydroxyethyl)-1,3-dihydro-2H-indol-2-one (2.05 g, 10 mmol) and triethylamine (1.1 g, 10.9 mmol) was dissolved in dichloromethane under nitrogen and cooled to less than 5° C. in an ice/water bath. Methanesulfonyl chloride (1.3 g, 11.3 mmol) was added and the mixture was stirred for one hour with cooling. The mixture was washed with cold dilute hydrochloric acid, dried (MgSO4), filtered and concentrated under reduced pressure. The resulting oil was dissolved in dry acetonitrile, 4-fluorobenzoylpiperidine para toluenesulfonate (Acros, 2.83 g, 11.7 mmol) potassium carbonate (3 g, 21.7 mmol) and potassium iodide (0.15 g, 0.9 mmol) were added. The mixture was stirred vigorously and heated under gentle reflux for two days. The mixture was poured into chloroform, washed with water, dried (MgSO4), filtered and concentrated under reduced pressure. The resulting oil was taken up in 5N hydrochloric acid whereupon a white solid separated. This solid was recrystallised from ethanol to give 3,3-dimethyl-1-{2-[4-(4-fluorobenzoyl)-1-piperidinyl]-1-ethyl}-1,3-dihydro-2H-indol-2-one monohydrochloride. Melting point 236°-8° C.
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
4-fluorobenzoylpiperidine para toluenesulfonate
Quantity
2.83 g
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
0.15 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(4-(4-Fluorobenzoyl)piperidin-1-yl)ethyl)-3,3-dimethylindolin-2-one hydrochloride
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1-(2-(4-(4-Fluorobenzoyl)piperidin-1-yl)ethyl)-3,3-dimethylindolin-2-one hydrochloride
Reactant of Route 3
1-(2-(4-(4-Fluorobenzoyl)piperidin-1-yl)ethyl)-3,3-dimethylindolin-2-one hydrochloride
Reactant of Route 4
1-(2-(4-(4-Fluorobenzoyl)piperidin-1-yl)ethyl)-3,3-dimethylindolin-2-one hydrochloride
Reactant of Route 5
1-(2-(4-(4-Fluorobenzoyl)piperidin-1-yl)ethyl)-3,3-dimethylindolin-2-one hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(2-(4-(4-Fluorobenzoyl)piperidin-1-yl)ethyl)-3,3-dimethylindolin-2-one hydrochloride

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